9,9-dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
8,8-DIMETHYL-5-(4-NITROPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its hexahydro-1,10-diazatetraphen-6-one core, substituted with a 4-nitrophenyl group and two methyl groups at the 8th position. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 8,8-DIMETHYL-5-(4-NITROPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE can be achieved through a multicomponent reaction involving aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone. This reaction is typically facilitated by microwave irradiation, which offers several advantages such as shorter reaction times, higher yields, and reduced energy consumption . The reaction is carried out in the presence of glacial acetic acid, which acts as a catalyst, promoting the formation of the desired product. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
8,8-DIMETHYL-5-(4-NITROPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8,8-DIMETHYL-5-(4-NITROPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound’s unique properties can be exploited in the design of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 8,8-DIMETHYL-5-(4-NITROPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes or modulate receptor activity underlies its potential therapeutic applications.
Comparison with Similar Compounds
8,8-DIMETHYL-5-(4-NITROPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE can be compared with other similar compounds such as:
2,4-Dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones: These compounds share a similar heterocyclic core and exhibit antiproliferative activity.
Thiazolo[2,3-b]quinazolinones: These compounds also possess a heterocyclic structure and have shown potential as anticancer agents targeting specific enzymes.
The uniqueness of 8,8-DIMETHYL-5-(4-NITROPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
9,9-dimethyl-12-(4-nitrophenyl)-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C24H21N3O3/c1-24(2)12-19-23(20(28)13-24)21(14-5-7-15(8-6-14)27(29)30)22-16-4-3-11-25-17(16)9-10-18(22)26-19/h3-11,21,26H,12-13H2,1-2H3 |
InChI Key |
DVIFPBLFBQYOIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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